N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted at the 2-position with a methylene-linked 3,4-difluorobenzamide group. Synthesis of related spirocyclic intermediates involves steps such as ketone reduction (e.g., NaBH₄-mediated conversion of 1,4-dioxaspiro[4.5]decan-8-one to its alcohol derivative) and subsequent functionalization .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPMDXDAXLWHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide typically involves multiple steps. One common route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic framework, which enhances its rigidity and influences its chemical reactivity. The molecular formula is , with a molecular weight of approximately 303.32 g/mol. The presence of the difluorobenzamide moiety adds to its unique properties, allowing for specific interactions with biological targets.
Medicinal Chemistry
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide has been investigated for its potential as a pharmaceutical agent due to its unique structural features:
- Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects on various cancer cell lines. The specific interactions with enzymes or receptors involved in cancer pathways are areas of ongoing research.
- Antimicrobial Properties : The compound's ability to interact with bacterial enzymes may provide a basis for developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Reactivity : The spirocyclic structure allows for various chemical reactions including oxidation and reduction processes. For example:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.
- Reduction : Reduction can produce amines or alcohols using palladium catalysts.
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
Research demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to interference with bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The difluorobenzamide group can enhance binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Derivatives with Varied Aromatic Substituents
Compounds sharing the 1,4-dioxaspiro[4.5]decane scaffold but differing in aromatic substituents exhibit distinct biological and physicochemical profiles:
*Estimated based on structural similarity to .
- Fluorine vs. Chlorine Substituents : The 3,4-difluorobenzamide group in the target compound likely improves metabolic stability and electron-withdrawing effects compared to chlorinated analogs (e.g., Ejemplo 6 in ), which may exhibit stronger electrophilic reactivity.
Benzamide-Based Pesticides
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 356.36 g/mol. The compound features a spirocyclic structure that contributes to its rigidity and potential binding affinity with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.36 g/mol |
| CAS Number | 899957-61-0 |
| Melting Point | Not available |
| Solubility | Not specified |
This compound primarily functions as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis—a form of programmed cell death associated with various diseases, including neurodegenerative disorders and cancer. By inhibiting RIPK1, this compound may modulate cell survival and death pathways, offering therapeutic potential in conditions where necroptosis is dysregulated.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways associated with tumor growth .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Preliminary studies indicate its efficacy against certain viral infections by interfering with viral replication mechanisms. The structure-activity relationship (SAR) analysis suggests that the presence of the difluorobenzamide moiety enhances its antiviral properties compared to other similar compounds .
Case Studies
Case Study 1: Inhibition of RIPK1 in Cancer Therapy
A study evaluated the effects of this compound on RIPK1 activity in breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in RIPK1-mediated necroptosis markers and increased apoptosis rates compared to control groups. This suggests its potential as a therapeutic agent in breast cancer treatment by targeting necroptosis pathways .
Case Study 2: Antiviral Efficacy Against Zika Virus
Another investigation focused on the antiviral properties of this compound against Zika virus (ZIKV). The study revealed that the compound inhibited ZIKV replication in vitro by disrupting viral entry into host cells. These findings support further exploration of this compound as a lead candidate for developing antiviral therapies against ZIKV and potentially other flaviviruses .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide moiety significantly influence the biological activity of this compound. Compounds with varying substitutions on the aromatic ring exhibit different levels of kinase inhibition and cytotoxicity. For example:
| Compound | RIPK1 Inhibition (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | 85 | 12 |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide | 65 | 20 |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide | 50 | 25 |
Q & A
Q. What are the key synthetic routes for preparing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide?
- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the 1,4-dioxaspiro[4.5]decane scaffold and (2) coupling with 3,4-difluorobenzamide. For the spiro ring, cyclohexanone is reacted with ethylene glycol under acid catalysis to form 1,4-dioxaspiro[4.5]decan-8-one, followed by NaBH4 reduction to yield 1,4-dioxaspiro[4.5]decan-8-ol . The final coupling step employs standard amide bond formation (e.g., EDC/HOBt) between the spiro ring’s methylamine derivative and 3,4-difluorobenzoic acid. Silica gel chromatography is critical for purifying intermediates, achieving >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for verifying spiro ring connectivity and fluorine substitution. For example, the 1,4-dioxaspiro[4.5]decane moiety shows distinct proton signals at δ 1.60–1.85 ppm (methylene groups) and δ 3.75–4.10 ppm (dioxane oxygen-linked CH2) . Fluorine atoms in the benzamide ring cause deshielding, with <sup>19</sup>F NMR peaks near -120 to -140 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities. Monoclinic crystal systems (e.g., P21/n) with unit cell parameters (a = 14.59 Å, b = 6.65 Å, c = 20.63 Å) confirm molecular packing and bond angles .
Q. How is silica gel chromatography optimized for purifying intermediates?
- Methodological Answer : Use gradient elution (hexane/ethyl acetate or dichloromethane/methanol) with TLC monitoring. For spiro ring intermediates, a 5:1 hexane/ethyl acetate ratio effectively separates diastereomers. Post-reduction alcohols (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) require lower polarity solvents to avoid decomposition .
Advanced Research Questions
Q. How can researchers address low yields during spiro ring formation?
- Methodological Answer : Low yields (~60% in NaBH4 reductions) may arise from steric hindrance or competing side reactions. Alternatives include:
- Catalytic hydrogenation : Pd/C or Raney Ni under H2 pressure improves selectivity for ketone-to-alcohol conversion .
- Microwave-assisted synthesis : Reduces reaction time and byproducts in ketal formation .
Q. What strategies resolve stereochemical uncertainties in the spiro ring system?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with n-hexane/isopropanol (90:10) .
- Vibrational circular dichroism (VCD) : Distinguishes absolute configuration when X-ray data are unavailable .
Q. How to reconcile discrepancies between NMR and X-ray crystallography data?
- Methodological Answer : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting absent in solid-state structures. Compare temperature-dependent NMR (e.g., 25°C vs. -40°C) with X-ray torsional angles to identify conformational flexibility .
Q. What in vitro models assess metabolic stability of this compound?
- Methodological Answer :
- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS. Half-life (t1/2) <30 minutes suggests rapid metabolism, prompting structural modifications (e.g., deuterating labile protons) .
- CYP450 inhibition assays : Test against isoforms 3A4/2D6 to predict drug-drug interactions .
Q. How can computational modeling predict target binding interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to bacterial urease (PDB: 4EP0) to rationalize inhibition trends. Fluorine atoms enhance electrostatic interactions with active-site Ni<sup>2+</sup> ions .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
